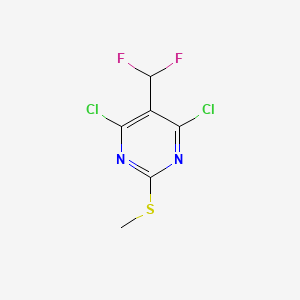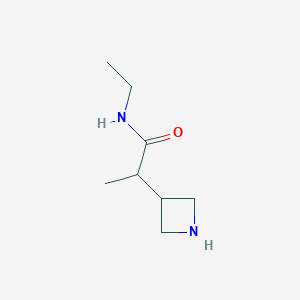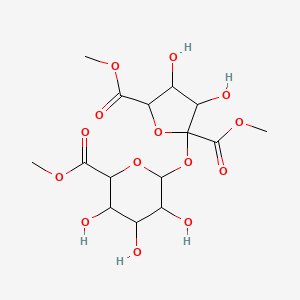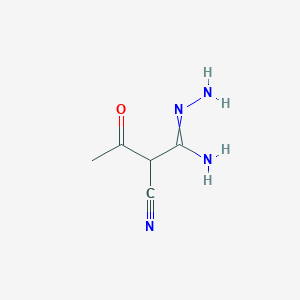![molecular formula C62H108N3O20- B12070176 Propanedioic acid, 1-[5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-17-[9-[[imino(methylamino)methyl]amino]-1,3-dimethyl-3-nonen-1-yl]-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl] ester, (+)-](/img/structure/B12070176.png)
Propanedioic acid, 1-[5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-17-[9-[[imino(methylamino)methyl]amino]-1,3-dimethyl-3-nonen-1-yl]-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl] ester, (+)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- Propanedioic acid, 1-[5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-17-[9-[[imino(methylamino)methyl]amino]-1,3-dimethyl-3-nonen-1-yl]-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl] ester, (+)- (phew, that’s a mouthful!) is a complex organic compound with a fascinating structure.
- It belongs to the class of polyketide natural products and is derived from a microbial source.
- The compound exhibits remarkable biological activities, making it an intriguing subject for scientific investigation.
准备方法
- Synthesis of this compound involves multiple steps due to its intricate structure.
- One synthetic route involves enzymatic transformations, where specific enzymes catalyze the assembly of the complex polyketide backbone.
- Industrial production methods typically rely on fermentation processes using genetically engineered microorganisms.
- Precise reaction conditions and purification steps are crucial to obtaining high yields.
化学反应分析
- Propanedioic acid derivatives undergo various reactions:
Oxidation: Oxidative processes can modify the hydroxyl groups or the polyketide backbone.
Reduction: Reduction of carbonyl groups or double bonds may occur.
Substitution: Substituents can be introduced at specific positions.
- Common reagents include oxidants (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., Grignard reagents).
- Major products depend on the specific reaction conditions and functional groups involved.
科学研究应用
Chemistry: Researchers study its synthesis, reactivity, and structural modifications.
Biology: Investigating its biological activity, potential as enzyme inhibitors, or interactions with cellular components.
Medicine: Exploring its pharmacological properties, such as anti-inflammatory or anticancer effects.
Industry: Developing new drugs or bioactive compounds based on its structure.
作用机制
- The compound likely interacts with specific cellular targets, affecting metabolic pathways or signaling cascades.
- Further studies are needed to elucidate its precise mechanism.
相似化合物的比较
- While there are no direct analogs with the exact structure, related polyketides share some features.
- Examples include other complex natural products like macrolides or polyphenols.
属性
分子式 |
C62H108N3O20- |
|---|---|
分子量 |
1215.5 g/mol |
IUPAC 名称 |
3-oxo-3-[[5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-17-[(E)-4-methyl-10-[(N'-methylcarbamimidoyl)amino]dec-4-en-2-yl]-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]oxy]propanoate |
InChI |
InChI=1S/C62H109N3O20/c1-34(17-13-11-12-16-24-65-61(63)64-10)25-38(5)58-37(4)18-14-15-19-47(68)39(6)50(71)28-44(67)26-43(66)27-45(83-56(78)32-55(76)77)29-46-30-53(74)59(80)62(82,85-46)33-54(75)35(2)20-22-48(69)40(7)51(72)31-52(73)41(8)49(70)23-21-36(3)57(79)42(9)60(81)84-58/h14-15,17-19,21,35,37-54,57-59,66-75,79-80,82H,11-13,16,20,22-33H2,1-10H3,(H,76,77)(H3,63,64,65)/p-1/b18-14?,19-15?,34-17+,36-21? |
InChI 键 |
XCVHAWZLPUJTAT-VOXIDSISSA-M |
手性 SMILES |
CC1CCC(C(C(CC(C(C(CC=C(C(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)[O-])O)O)O)C)O)C)C(C)C/C(=C/CCCCCNC(=NC)N)/C)C)O)C)O)C)O)O)C)O |
规范 SMILES |
CC1CCC(C(C(CC(C(C(CC=C(C(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)[O-])O)O)O)C)O)C)C(C)CC(=CCCCCCNC(=NC)N)C)C)O)C)O)C)O)O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(4-Fluoro-3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12070093.png)






![7-Iodothieno[3,2-b]pyridine](/img/structure/B12070129.png)

![N-(3-chlorophenyl)-3-hydroxy-1,4,6,7-tetrahydropyrazolo[4,3-c] pyridine-5-carboxamide](/img/structure/B12070135.png)




